molecular formula C18H19ClN2O2S2 B2774673 1-(3-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)methanesulfonamide CAS No. 1251546-97-0

1-(3-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)methanesulfonamide

Cat. No.: B2774673
CAS No.: 1251546-97-0
M. Wt: 394.93
InChI Key: KHJSSPUJQHQKMY-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)methanesulfonamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. Its structure incorporates a methanesulfonamide core functionalized with 3-chlorophenyl, 1-methyl-1H-pyrrol-2-yl)methyl, and thiophen-2-ylmethyl groups. These heterocyclic motifs, particularly the pyrrole and thiophene rings, are common pharmacophores found in molecules with a range of documented biological activities . The specific research applications, mechanism of action, and biological profile of this compound are areas of ongoing investigation and should be verified by consulting relevant scientific literature. Researchers are encouraged to use this compound to explore its potential as a biochemical tool or as a building block in the development of novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S2/c1-20-9-3-7-17(20)12-21(13-18-8-4-10-24-18)25(22,23)14-15-5-2-6-16(19)11-15/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJSSPUJQHQKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)methanesulfonamide , with the molecular formula C16H18ClN3O2SC_{16}H_{18}ClN_{3}O_{2}S, is a sulfonamide derivative that exhibits a variety of biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features several key functional groups:

  • Chlorophenyl moiety : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Pyrrole derivative : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Thiophenyl group : Enhances the compound's reactivity and may influence its pharmacological profile.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16H18ClN3O2S
Molecular Weight351.85 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that compounds with similar structures have shown promising results in inhibiting cancer cell growth. For example, studies on pyrrole derivatives have demonstrated significant activity against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Case Study: Pyrrole Derivatives

A study published in PubMed highlighted that certain pyrrole derivatives were effective in inhibiting growth in cancer cell lines and reducing tumor size in vivo. These compounds interacted with ATP-binding domains of receptor tyrosine kinases, which are crucial for cancer cell proliferation .

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Similar compounds have been investigated for their ability to inhibit bacterial growth by interfering with folate synthesis, which is essential for bacterial survival.

The proposed mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, leading to disrupted folate synthesis pathways. This inhibition can result in bactericidal effects against a range of pathogenic bacteria.

Neuroprotective Effects

Emerging research suggests that certain derivatives of this compound may exhibit neuroprotective effects. A study indicated that similar structures could protect neuronal cells from oxidative stress and apoptosis .

Synthesis and Characterization

The synthesis of This compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrrole ring : Utilizing starting materials such as 3-chlorobenzaldehyde.
  • Coupling reactions : Involving nucleophilic substitutions to introduce the thiophenyl and chlorophenyl groups.
  • Characterization techniques : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity.

Table 2: Synthesis Overview

StepDescription
Step 1Synthesis of pyrrole ring
Step 2Nucleophilic substitution with thiophenes
Step 3Characterization using NMR and mass spectrometry

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate various signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to inhibit pathways associated with tumor growth, such as the PI3K/Akt pathway.

In Vivo Studies

Preliminary in vivo studies indicate potential efficacy in reducing tumor size in animal models, suggesting further investigation is warranted for therapeutic applications.

Q & A

Q. How can derivatization strategies expand structure-activity relationship (SAR) studies?

  • Methodological Answer : Introduce substituents via alkoxy group insertion (e.g., methoxy, ethoxy) or halogenation (e.g., Br/I) at the pyrrole or thiophene rings. Assess biological activity changes using enzyme inhibition assays .

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